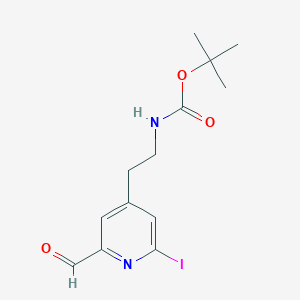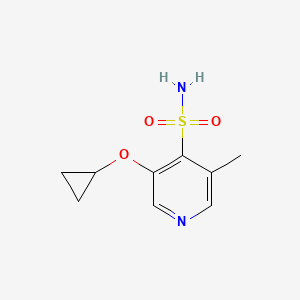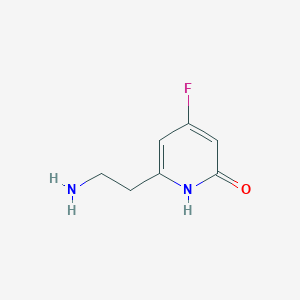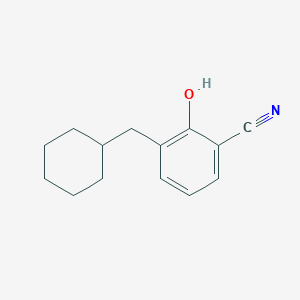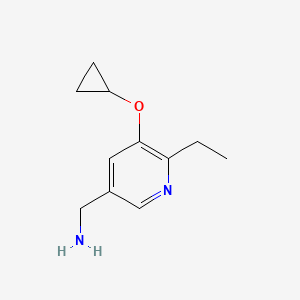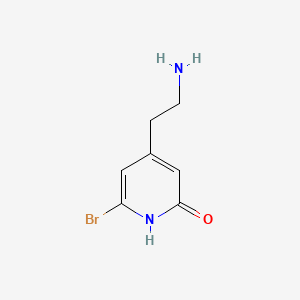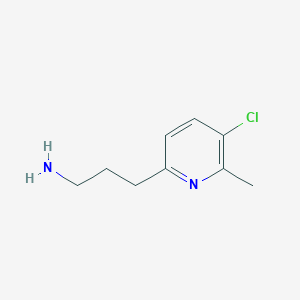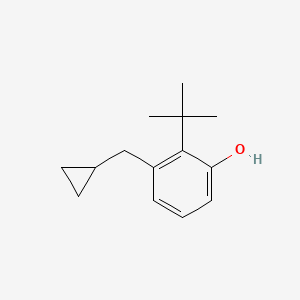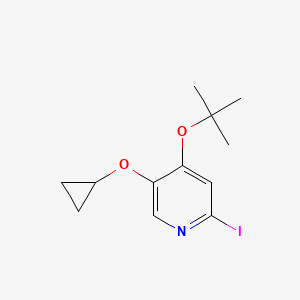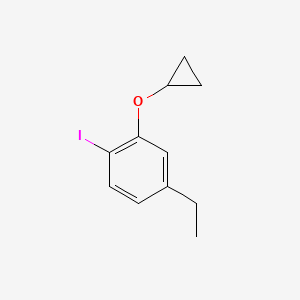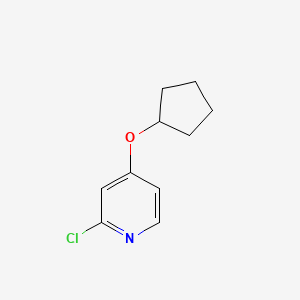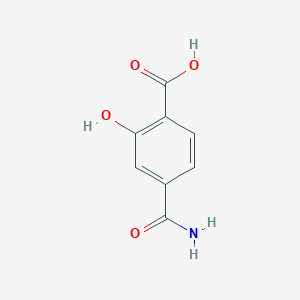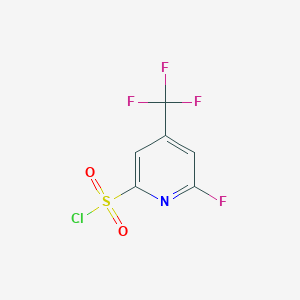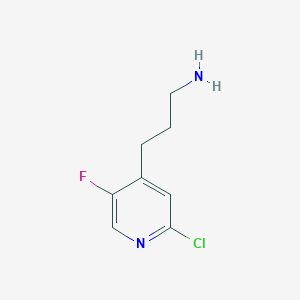
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. These compounds are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring
Méthodes De Préparation
The synthesis of 3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 2-chloro-5-fluoropyridine with 3-aminopropanol in the presence of a base such as potassium carbonate . The reaction conditions usually involve heating the mixture in a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the molecule.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and chlorine atoms in the pyridine ring enhances its ability to interact with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine can be compared with other similar compounds, such as:
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol:
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol: The presence of a methyl group instead of a fluorine atom changes its chemical properties and uses.
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol:
The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
1393553-58-6 |
|---|---|
Formule moléculaire |
C8H10ClFN2 |
Poids moléculaire |
188.63 g/mol |
Nom IUPAC |
3-(2-chloro-5-fluoropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-8-4-6(2-1-3-11)7(10)5-12-8/h4-5H,1-3,11H2 |
Clé InChI |
SIHZUEMCQAHTBT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)F)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


